N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a cycloheptyl acetamide group and a 4-methoxyphenyl substituent on the pyridazinone core. The compound’s structural complexity, including its aliphatic cycloheptyl moiety and electron-donating methoxy group, distinguishes it from other pyridazinone-based analogs. Pyridazinones are known for diverse pharmacological activities, such as enzyme inhibition and anti-inflammatory effects, making this compound a candidate for drug development .
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-19(24)21-16-6-4-2-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUYOMNHYUEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using suitable methoxy-substituted benzene derivatives.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through nucleophilic substitution reactions, using cycloheptyl halides or tosylates as the electrophilic partners.
Final Coupling Step: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, tosylates, and other electrophilic or nucleophilic reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and pharmacological activities of analogous pyridazinone derivatives:
Key Comparative Insights
Core Structure :
All compounds share a pyridazinone core, which is critical for hydrogen bonding and enzyme interactions. However, substituents on the core dictate specificity and potency.
Substituent Effects :
- Its flexibility may reduce steric hindrance in target binding .
- Methoxy Groups : The 4-methoxyphenyl group in the target compound and others (e.g., ) provides electron-donating effects, stabilizing charge-transfer interactions. This contrasts with electron-withdrawing groups (e.g., dichloro in ), which increase electrophilicity and reactivity.
- Heterocyclic Moieties: Morpholinyl () and piperazinyl () groups introduce hydrogen-bond acceptors/donors, enhancing affinity for enzymes like PDE4 or kinases.
Pharmacological Profiles :
- Anticancer Activity : Compounds with bulky aromatic groups (e.g., naphthalene in ) exhibit stronger π-π stacking with hydrophobic enzyme pockets, while the target’s cycloheptyl may favor interactions with aliphatic-rich targets.
- Anti-Inflammatory Effects : Methoxy-substituted analogs (e.g., ) show PDE4 inhibition, suggesting the target compound may share this activity.
- Metabolic Stability : Halogenated derivatives (e.g., ) resist oxidative metabolism, whereas the target’s methoxy group may undergo demethylation, requiring structural optimization for prolonged half-life.
Unique Advantages of the Target Compound
- Balanced Lipophilicity : The cycloheptyl group offers intermediate logP values between aromatic (e.g., naphthalene) and polar (e.g., morpholinyl) analogs, optimizing membrane permeability and solubility.
- Synthetic Accessibility : Unlike halogenated or sulfonated analogs (), the absence of reactive groups simplifies synthesis and reduces toxicity risks.
Biological Activity
N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, which includes a cycloheptyl group, a methoxyphenyl moiety, and a pyridazinone core. The combination of these functional groups may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C24H33N5O3, with a molecular weight of approximately 439.56 g/mol. The compound's structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H33N5O3 |
| Molecular Weight | 439.56 g/mol |
| IUPAC Name | N-cycloheptyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
| InChI Key | XNMAEBMGTIZXAB-UHFFFAOYSA-N |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus blocking their catalytic functions.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with various cellular receptors, potentially influencing cellular responses such as proliferation and apoptosis.
- Influence on Biochemical Pathways : The compound could affect pathways involved in inflammation and cell growth, which are critical in various disease processes.
Antihypertensive Properties
Research indicates that compounds structurally similar to this compound exhibit hypotensive effects through α1-adrenolytic activity. A study demonstrated that certain derivatives showed non-selective α1-adrenoceptor blocking properties, which contributed to their vasorelaxant effects and hypotensive activity .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Similar pyridazinone derivatives have shown promise in inhibiting cancer cell proliferation by modulating pathways associated with tumor growth and metastasis. This suggests that this compound may also possess similar activities, warranting further exploration in cancer research.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds containing the pyridazinone structure:
- Study on Antihypertensive Activity :
-
Investigation of Anticancer Activity :
- Objective : To evaluate the effects of pyridazinone derivatives on cancer cell lines.
- Findings : Certain derivatives inhibited cell proliferation and induced apoptosis in various cancer cell lines, indicating potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cycloheptyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can purity be ensured?
- Methodology :
- The synthesis typically involves a multi-step approach:
Cyclocondensation : React 4-methoxyphenylhydrazine with a diketone precursor to form the pyridazinone core .
Acetamide coupling : Use chloroacetyl chloride with cycloheptylamine under reflux in ethanol, followed by nucleophilic substitution with the pyridazinone intermediate .
-
Critical parameters :
-
Solvent choice (ethanol or DMF) .
-
Catalyst (e.g., HCl or H₂SO₄) for regioselective coupling .
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Temperature control (60–80°C) to minimize side reactions .
-
Purity validation :
-
HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
-
¹H/¹³C NMR for structural verification (e.g., pyridazinone carbonyl at δ ~165 ppm) .
- Data Table : Key Reaction Parameters
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 4-Methoxyphenylhydrazine, diketone | Ethanol | 70 | 65–75 |
| Acetamide coupling | Chloroacetyl chloride, cycloheptylamine | DMF | 80 | 50–60 |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Structural elucidation :
- NMR spectroscopy : ¹H NMR to identify methoxy (δ 3.8–4.0 ppm) and cycloheptyl protons (δ 1.4–1.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Purity assessment :
- HPLC-DAD : Monitor λ_max at 260–280 nm (pyridazinone absorption) .
- TLC : Use silica gel with ethyl acetate/hexane (3:7) for intermediate tracking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl, naphthyl) or acetamide groups (e.g., morpholinyl) .
- Bioactivity screening :
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HepG2, MCF-7) .
- Anti-inflammatory models : COX-2 inhibition assays .
- Data Table : SAR Trends in Analogs
| Substituent (R) | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Methoxyphenyl | COX-2: 12 µM | Enhanced selectivity vs. COX-1 |
| Naphthalen-2-yl | HepG2: 8 µM | Improved lipophilicity |
| 3,4-Dimethoxyphenyl | AChE: 5 µM | Dual enzyme inhibition |
Q. How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?
- Methodology :
- Assay standardization :
- Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Validate cell line authenticity (STR profiling) .
- Compound integrity checks :
- Re-test purity via HPLC post-assay to rule out degradation .
- Statistical analysis :
- Apply Grubbs’ test to identify outliers in replicate experiments .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
- pH stability studies :
- Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h .
- Monitor degradation via LC-MS; half-life >6h suggests suitability for oral delivery .
- Light/temperature stability :
- Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. How can computational modeling predict target interactions for this compound?
- Methodology :
- Molecular docking :
- Use AutoDock Vina to screen against PDB targets (e.g., COX-2: 5KIR) .
- Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction :
- SwissADME for bioavailability radar and CYP450 inhibition profiles .
Q. What interdisciplinary collaborations are essential for advancing research on this compound?
- Collaboration Framework :
- Medicinal chemists : Analog design and synthetic scale-up .
- Pharmacologists : In vivo efficacy/toxicology studies (rodent models) .
- Analytical experts : Method development for metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
